![molecular formula C15H13Cl4N3O3S B2648191 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide CAS No. 302954-32-1](/img/structure/B2648191.png)
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide can reduce the production of bicarbonate ions, which are involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-bacterial effects by inhibiting the activity of certain bacterial enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide in lab experiments is its high potency and selectivity towards carbonic anhydrase. This allows for precise and accurate measurements of its effects on the enzyme. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide. One direction is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another direction is the study of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the reaction between 3-chlorobenzoyl chloride and 4-sulfamoylaniline in the presence of triethylamine and 2,2,2-trichloroethyl chloroformate. The resulting product is purified through recrystallization, yielding a white crystalline powder with a melting point of 206-208°C.
Aplicaciones Científicas De Investigación
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used in the synthesis of other chemical compounds, such as sulfonamide-based ligands for metal ion recognition.
Propiedades
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPYUJESJBZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)

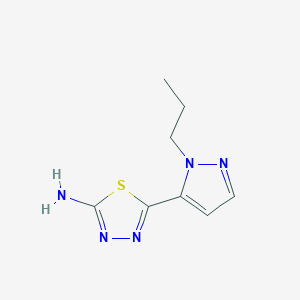
![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)
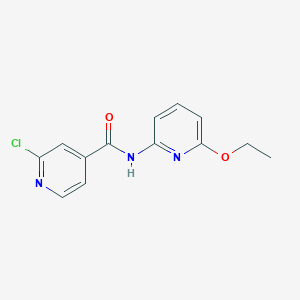
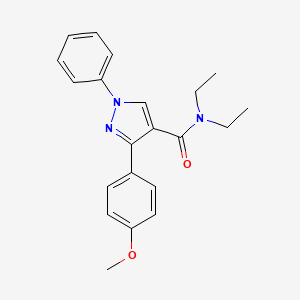

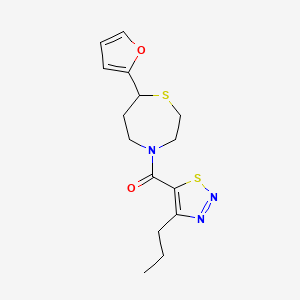
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)
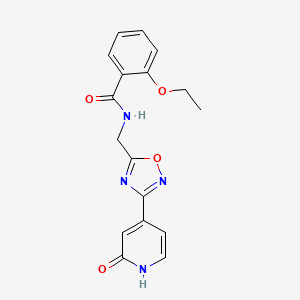


![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)
![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)